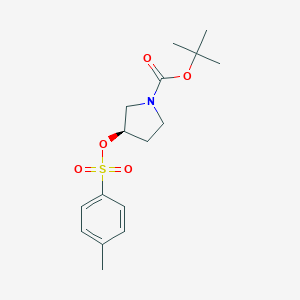

(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate

Descripción general

Descripción

®-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl group, a tosyloxy group, and a pyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate typically involves the reaction of ®-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

®-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The tosyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form ®-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate.

Oxidation: Oxidation reactions can convert the pyrrolidine ring to other functional groups.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic conditions.

Major Products Formed

Nucleophilic substitution: The major products are substituted pyrrolidines with various functional groups.

Reduction: The major product is ®-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate.

Aplicaciones Científicas De Investigación

®-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of ®-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosyloxy group is a good leaving group, which makes the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the pyrrolidine ring .

Comparación Con Compuestos Similares

Similar Compounds

- ®-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate

- ®-1-Boc-3-pyrrolidinecarboxylic acid

- Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate

Uniqueness

®-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the reactivity of the compound. This makes it a valuable intermediate in the synthesis of sterically demanding molecules and allows for selective reactions that might not be possible with other similar compounds .

Actividad Biológica

(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (CAS No. 139986-03-1) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

- Molecular Formula : C16H23NO5S

- Molecular Weight : 341.42 g/mol

- PubChem CID : 23560883

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, often utilizing piperidine derivatives as starting materials. This compound is a derivative of pyrrolidine, which is known for its versatility in medicinal chemistry, especially in the development of anticancer and neuroprotective agents.

Anticancer Potential

Recent studies have indicated that compounds containing piperidine moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have been shown to induce apoptosis and exhibit cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involves the activation of pathways leading to programmed cell death, making these compounds potential candidates for cancer therapy .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of pyrrolidine derivatives. Compounds with similar structures have demonstrated the ability to inhibit cholinesterase activity and reduce amyloid beta aggregation, which are critical factors in Alzheimer's disease pathology. These findings suggest that this compound may contribute to cognitive preservation and neuronal health .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Activity Implication |

|---|---|

| Piperidine Ring | Essential for binding interactions with biological targets |

| Tosyloxy Group | Enhances solubility and stability in biological systems |

| Tert-butyl Group | Provides steric hindrance which may affect receptor specificity |

Case Studies

- Cytotoxicity in Cancer Models : In a study involving various piperidine derivatives, this compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as an anticancer agent .

- Neuroprotection in Alzheimer's Models : A separate investigation assessed the neuroprotective effects of pyrrolidine derivatives on neuronal cultures exposed to amyloid-beta peptides. The study found that treatment with this compound led to a marked decrease in neurotoxicity and improved cell survival rates compared to untreated controls .

Propiedades

IUPAC Name |

tert-butyl (3R)-3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)22-13-9-10-17(11-13)15(18)21-16(2,3)4/h5-8,13H,9-11H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWACHFODPQVXHF-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634971 | |

| Record name | tert-Butyl (3R)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139986-03-1 | |

| Record name | tert-Butyl (3R)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.